4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
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Overview
Description
4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE is an organic compound with a complex structure that includes a benzoxazine ring, a cyclohexane ring, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the formation of the benzoxazine ring through the reaction of an amine with formaldehyde and a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and cyclohexane carboxamides. Examples are:
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives .
Uniqueness
4-BUTYL-N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-butyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-13-5-7-14(8-6-13)19(23)20-15-9-10-17-16(11-15)21-18(22)12-24-17/h9-11,13-14H,2-8,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
ANRYBTOKQCEKIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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